ent-Atorvastatin

説明

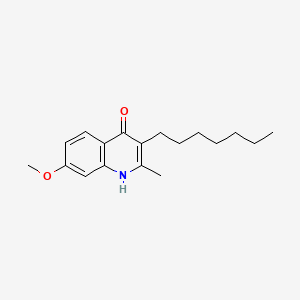

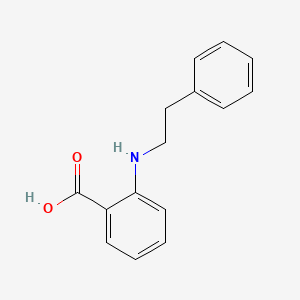

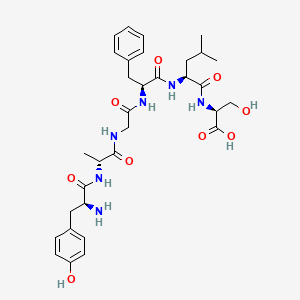

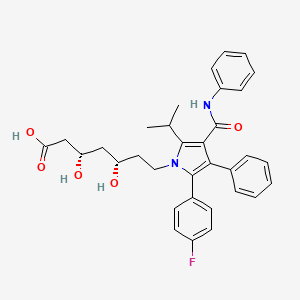

Ent-Atorvastatin is the inactive enantiomer of Atorvastatin, a lipid-lowering drug . It is used in the study of the regulation of CYP2B6 and CYP3A expression by hydroxymethylglutaryl coenzyme A inhibitors in primary cultured human hepatocytes .

Synthesis Analysis

The synthesis procedures of Atorvastatin include Paal-Knorr synthesis and several new synthetic strategies . Chemical and chemo-enzymatic methods are used for synthesizing the optically active side chain of Atorvastatin .Chemical Reactions Analysis

Atorvastatin degrades under acid and basic conditions. It exhibits a first-order kinetic degradation under acid conditions, compared to a zero-order kinetic degradation under basic conditions .科学的研究の応用

-

Cancer Research

- Summary of Application : Statins, including Atorvastatin, have been investigated for their potential effects on cancer incidence and mortality . They have shown antitumor effects via antiproliferative, antiangiogenic, and proapoptotic effects .

- Methods of Application : The influence of statin therapy on cancer incidence and mortality was investigated by conducting a comprehensive meta-analysis of randomized controlled trials .

- Results : The pooled results indicated no reduction in cancer incidence with statins compared to placebo . Statins did not decrease cancer mortality .

-

Nonalcoholic Steatohepatitis (NASH) Research

- Summary of Application : Statins have garnered attention for their therapeutic potential in NASH . They manifest anti-inflammatory and antifibrotic properties and impart a beneficial impact on hepatic health .

- Methods of Application : A literature search was conducted using the PubMed and Web of Science databases to determine the safety and efficacy of statins in patients and animals with NASH and NAFLD .

- Results : Statins were found to improve steatosis, a condition characterized by fat accumulation in the liver .

-

Alzheimer’s Dementia Research

- Summary of Application : Statins, including Atorvastatin, have been studied for their potential effects on cognitive functions in Alzheimer’s dementia patients .

- Methods of Application : Randomized controlled trials were conducted comparing statin users and non-users, and the cognitive trajectories were evaluated with mini-mental state examination (MMSE) .

- Results : Statin use was associated with slower cognitive decline in Alzheimer’s dementia patients .

-

Age-Related Bone Loss Research

- Summary of Application : Statins have been investigated for their potential effects on osteoporotic fractures in older adults .

- Methods of Application : A longitudinal cohort study was conducted using the Swedish Registry for Cognitive/Dementia Disorders .

- Results : Statin use was associated with significant reduction in the risk of osteoporotic fractures in older adults .

-

Cardiovascular Disease Research

- Summary of Application : Statins, including Atorvastatin, are widely used in the prevention of cardiovascular disease .

- Methods of Application : Systematic reviews and network meta-analyses were conducted to compare the efficacy of different statin treatments on levels of non-high density lipoprotein cholesterol (non-HDL-C) for the prevention of cardiovascular disease .

- Results : Atorvastatin at high intensity showed significant reductions in levels of non-HDL-C, which is beneficial for cardiovascular disease prevention .

-

Cholesterol-Lowering Research

- Summary of Application : Atorvastatin is commonly used for its lipid-lowering effects .

- Methods of Application : Randomized controlled trials were conducted to compare the efficacy of Atorvastatin in lowering blood cholesterol .

- Results : Atorvastatin showed a consistent effect in lowering blood cholesterol over a range of doses .

-

Epistaxis Research

- Summary of Application : Epistaxis, or nosebleeds, is a common ENT presentation. The British National Formulary lists epistaxis as a common side effect of Atorvastatin .

- Methods of Application : A retrospective analysis over 10 months identified 100 individuals who presented to the hospital with epistaxis .

- Results : Of the 100 patients admitted with epistaxis, 27 were receiving Atorvastatin . None of the 24 ENT registrars were aware that epistaxis was a listed common side effect of Atorvastatin .

-

Autoimmune and Chronic Inflammatory Diseases Research

- Summary of Application : Statins, including Atorvastatin, have been studied for their potential effects on autoimmune and chronic inflammatory diseases .

- Methods of Application : Systematic reviews and network meta-analyses were conducted to compare the efficacy of different statin treatments .

- Results : Statins have shown beneficial effects in reducing the onset and progression of autoimmune and chronic inflammatory diseases .

-

Diabetes Research

- Summary of Application : Statins, including Atorvastatin, have been studied for their potential effects on diabetes .

- Methods of Application : Randomized controlled trials were conducted to compare the efficacy of different statin treatments .

- Results : Statins have shown beneficial effects in reducing the onset and progression of diabetes .

-

Stroke Prevention Research

- Summary of Application : Atorvastatin is commonly used for its effects in stroke prevention .

- Methods of Application : Randomized controlled trials were conducted to compare the efficacy of Atorvastatin in preventing strokes .

- Results : Atorvastatin showed a consistent effect in reducing the risk of strokes .

-

Bacterial Infections Research

- Summary of Application : Statins, including Atorvastatin, have been studied for their potential effects on bacterial infections .

- Methods of Application : Systematic reviews and network meta-analyses were conducted to compare the efficacy of different statin treatments .

- Results : Statins have shown beneficial effects in reducing the onset and progression of bacterial infections .

-

Human Immunodeficiency Virus (HIV) Research

- Summary of Application : Statins, including Atorvastatin, have been studied for their potential effects on HIV .

- Methods of Application : Systematic reviews and network meta-analyses were conducted to compare the efficacy of different statin treatments .

- Results : Statins have shown beneficial effects in reducing the onset and progression of HIV .

将来の方向性

特性

IUPAC Name |

(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKUURHRXDUEBC-SVBPBHIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134523-03-8 (calcium salt) | |

| Record name | Atorvastatin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ent-Atorvastatin | |

CAS RN |

110862-48-1, 501121-34-2 | |

| Record name | Atorvastatin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ent-Atorvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501121342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENT-ATORVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H272PQ8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ATORVASTATIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36TN91XZ0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。